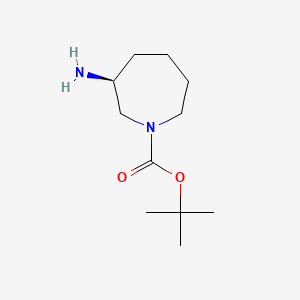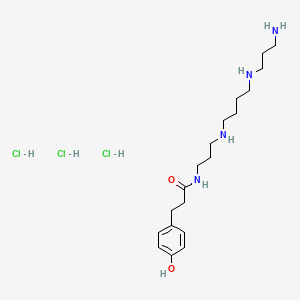
N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride is a wasp toxin analog . It is more potent than PhTX-343 at locust NMJ . It acts as an antagonist of the quisqualate-sensitive L-glutamate receptor . Its molecular formula is C19H34N4O2.3HCl and it has a molecular weight of 459.89 .
Physical And Chemical Properties Analysis
The molecular weight of N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride is 459.89 and its molecular formula is C19H34N4O2.3HCl . Unfortunately, the search results did not provide further information on its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride, a derivative of spermine, has been synthesized and studied for its chemical properties. For instance, Veznik, Guggisberg, and Hesse (1991) detailed the synthesis of N1,4-Di(p-cumaroyl)spermine, a key intermediate in the biogenetic precursor pathway of Aphelandrine, highlighting the importance of spermine derivatives in biochemical synthesis processes (Veznik, Guggisberg, & Hesse, 1991).
Biological Activity in Plant Species
- Parr, Mellon, Colquhoun, and Davies (2005) discovered phenolic amides, including spermine derivatives, in potato tubers during metabolic profiling. These compounds, such as N(1),N(12)-Bis(dihydrocaffeoyl)spermine (kukoamine A), are vital for understanding the metabolic complexity and biological activities in plants (Parr, Mellon, Colquhoun, & Davies, 2005).
Electrospray Ionisation Mass Spectrometry in Medicinal Plants
- Roumy et al. (2008) identified derivatives of spermine, including tris(4-hydroxycinnamoyl)spermines, in Microdesmis keayana and Microdesmis puberula roots. These discoveries are crucial for understanding the chemical composition and potential medicinal properties of these plants (Roumy et al., 2008).
Interaction with Biological Systems
- Bähring, Bowie, Benveniste, and Mayer (1997) studied the interaction of polyamines, including N-(4-Hydroxyphenylpropanoyl) spermine, with rat GluR6 glutamate receptor channels. Their research provides insights into the role of spermine derivatives in neurological processes (Bähring, Bowie, Benveniste, & Mayer, 1997).
Potential Therapeutic Applications
- Alexander, Hill, and Kendall (1991) investigated the role of polyamines, including N-(4-Hydroxyphenylpropanoyl) spermine, in regulating the NMDA inhibition of muscarinic receptor-induced phosphoinositide turnover in the brain. This research is significant for understanding the therapeutic potential of spermine derivatives in neurological disorders (Alexander, Hill, & Kendall, 1991).
Eigenschaften
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]-3-(4-hydroxyphenyl)propanamide;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O2.3ClH/c20-11-3-14-21-12-1-2-13-22-15-4-16-23-19(25)10-7-17-5-8-18(24)9-6-17;;;/h5-6,8-9,21-22,24H,1-4,7,10-16,20H2,(H,23,25);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMHJSOMDCSWBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCCCNCCCCNCCCN)O.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37Cl3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662761 |
Source


|
| Record name | N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-3-(4-hydroxyphenyl)propanamide--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride | |
CAS RN |
130631-59-3 |
Source


|
| Record name | N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-3-(4-hydroxyphenyl)propanamide--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

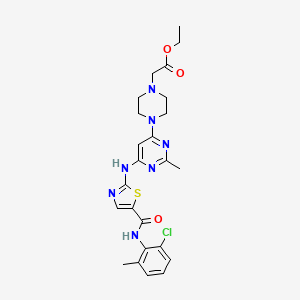
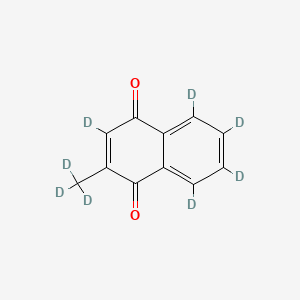

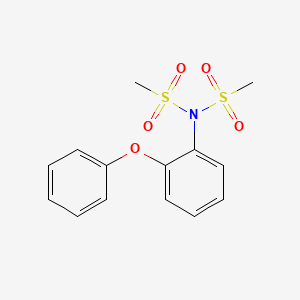
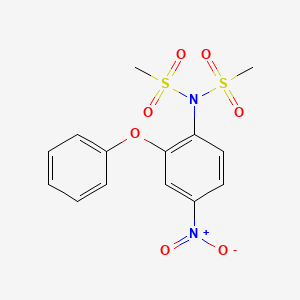
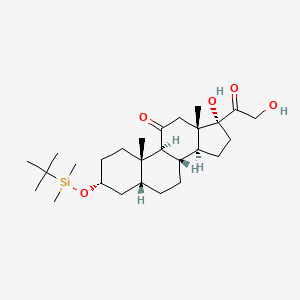
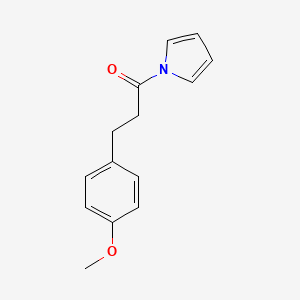
![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)
